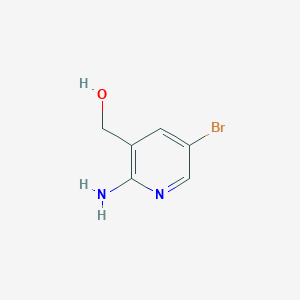

2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVQAWXDBPYNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447395 | |

| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335031-01-1 | |

| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

CAS Number: 335031-01-1

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its critical role as a versatile intermediate in the creation of targeted therapeutics, with a particular focus on kinase inhibitors.

Introduction: A Versatile Pyridine Scaffold

This compound is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry.[1] Its structure is characterized by a pyridine ring functionalized with an amino group, a bromine atom, and a hydroxymethyl group. This unique arrangement of functional groups imparts a desirable combination of reactivity and structural features, making it an invaluable starting material for the synthesis of complex heterocyclic systems.[2] The amino group serves as a key nucleophile and a hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions, and the hydroxymethyl group offers a site for further functionalization or can influence the molecule's solubility and pharmacokinetic properties. Consequently, this compound is a sought-after intermediate in the synthesis of a variety of biologically active molecules.[1]

Synthesis and Mechanistic Insights

The preparation of this compound is a critical process for its application in drug discovery. A common and effective method involves the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.

Synthetic Protocol

A typical laboratory-scale synthesis involves the dropwise addition of bromine to a solution of 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature.[1] The reaction mixture is stirred overnight to ensure complete conversion. The product is then isolated through a workup procedure that involves neutralization, extraction, and purification.[1]

Causality in Experimental Choices

The choice of acetic acid as a solvent is strategic; it protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack, thus moderating the reactivity of the highly activating amino group and preventing over-bromination. The amino group is a strong ortho-, para-director. In the 2-aminopyridine system, the 5-position is para to the amino group, making it the most electron-rich and sterically accessible site for electrophilic substitution. The slow, dropwise addition of bromine helps to control the exothermic nature of the reaction and further minimizes the formation of di-brominated byproducts.

Mechanism of Electrophilic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyridine ring, activated by the amino group, acts as a nucleophile, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[3] The subsequent loss of a proton from the 5-position restores the aromaticity of the pyridine ring, yielding the desired this compound.[3]

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 335031-01-1[4] |

| Molecular Formula | C₆H₇BrN₂O[4] |

| Molecular Weight | 203.04 g/mol [4] |

| Appearance | Solid[5] |

| Purity | ≥98%[5] |

| InChI Key | HIVQAWXDBPYNDU-UHFFFAOYSA-N[4] |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of functional groups on the this compound scaffold makes it a valuable precursor for the synthesis of various kinase inhibitors, a class of targeted cancer therapeutics.[6]

Role as a Key Building Block

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of a wide range of aryl and heteroaryl moieties, which can be tailored to interact with the active site of a target kinase. The amino group at the 2-position is often crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity.[7]

Example: Synthesis of Tyrosine Kinase Inhibitors

Derivatives of this compound are utilized in the synthesis of potent tyrosine kinase inhibitors.[8] These inhibitors play a crucial role in cancer therapy by blocking the signaling pathways that drive tumor cell proliferation and survival. For instance, this scaffold can be elaborated into fused heterocyclic systems, such as pyrido[2,3-d]pyrimidinones, which have shown promise as selective inhibitors of kinases like Threonine Tyrosine Kinase (TTK).[9]

Caption: General mechanism of action for kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] It is also harmful if swallowed.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Spills: In case of a spill, avoid generating dust.[7] Use appropriate absorbent material and dispose of it in a sealed container as hazardous waste.[7]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-amino-3-(hydroxymethyl)pyridine

-

Bromine

-

Acetic acid

-

Saturated aqueous solution of potassium carbonate

-

Ethyl acetate

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Pentane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 equivalent) in acetic acid.

-

At room temperature, add bromine (1.2 equivalents) dropwise to the solution over a period of 1 hour.

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate.

-

Separate the aqueous layer and extract it twice with ethyl acetate.

-

Combine the organic phases and wash with a saturated aqueous solution of sodium chloride.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Triturate the residue with pentane to afford the title product as a solid.[1]

References

- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Fisher Scientific. (2024, April 1). Safety Data Sheet.

- Safety Data Sheet. (2025, December 26).

- ChemicalBook. (n.d.). This compound.

- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II.

- BenchChem. (n.d.). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.

- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.

- BenchChem. (n.d.). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.

- Lumen Learning. (n.d.). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. In Chemistry LibreTexts.

- Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-bromo-pyridine-benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o663.

- CymitQuimica. (n.d.). This compound.

- Bioorganic & Medicinal Chemistry. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461.

- Matrix Fine Chemicals. (n.d.). (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1.

- International Journal of Scientific & Engineering Research. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 5(11).

- CymitQuimica. (n.d.). This compound.

- Finetech Industry Limited. (n.d.). This compound | CAS: 335031-01-1 | Chemical Product.

- BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine.

- MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3192.

- PubChem. (n.d.). 2-Amino-5-bromopyridine.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol.

- PubMed. (2021, February 5). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 215, 113271.

Sources

- 1. This compound | 335031-01-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Question 3. Write out the mechanism for the bromination of pyrrole (Br₂/E.. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 9. recipharm.com [recipharm.com]

2-Amino-5-bromo-3-(hydroxymethyl)pyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical and organic chemistry, the utility of a building block is defined by its reactivity and its physical properties. This compound, a key intermediate in the synthesis of complex molecules, is no exception.[1] A thorough understanding of its physical characteristics is not merely academic; it is the foundation upon which robust, scalable, and reproducible synthetic campaigns are built. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these properties, moving beyond simple data points to explore the practical implications and experimental considerations essential for its successful application.

Molecular Identity and Core Physicochemical Characteristics

The first step in characterizing any chemical entity is to establish its fundamental identity. These parameters are critical for everything from stoichiometric calculations to regulatory submissions.

| Property | Value | Source(s) |

| CAS Number | 335031-01-1 | [2][3][4] |

| Molecular Formula | C₆H₇BrN₂O | [4][5][6] |

| Molecular Weight | 203.04 g/mol | [4][6][7] |

| Appearance | Yellow Solid | [1][7] |

| InChI Key | HIVQAWXDBPYNDU-UHFFFAOYSA-N | [5][6] |

These identifiers confirm the compound's elemental composition and topology, providing a universal reference point for researchers. The solid form at room temperature is typical for a molecule of this size and polarity.

Thermal and Solubility Profile: The Parameters of Application

The thermal stability and solubility of a compound dictate the conditions under which it can be stored, handled, and reacted.

Thermal Properties

A compound's response to thermal energy is a critical indicator of its stability and purity.

| Thermal Property | Value | Source(s) |

| Melting Point | 137-140°C | [2][7] |

| Boiling Point | 343.5 ± 37.0 °C (Predicted) | [2][7] |

Expertise in Action: The melting point range of 137-140°C is reasonably narrow, suggesting a good degree of purity for a laboratory-grade chemical.[2][7] A broader range would indicate the presence of impurities, which would depress and extend the melting transition. The predicted boiling point is quite high, which is expected for a polar molecule with hydrogen bonding capabilities (from the amine and hydroxyl groups). This high boiling point implies that purification by distillation would require high vacuum to prevent thermal decomposition.

Solubility Profile

Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification.

| Solvent | Solubility | Source(s) |

| Acetone | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Methanol | Soluble | [2] |

Causality Behind the Data: The solubility in polar aprotic (Acetone, Ethyl Acetate) and polar protic (Methanol) solvents is consistent with the molecule's structure.[2] The pyridine nitrogen, amino group, and hydroxyl group are all capable of forming hydrogen bonds with protic solvents like methanol. The overall polarity of the molecule allows for strong dipole-dipole interactions with aprotic solvents like acetone. This profile is advantageous, offering flexibility in choosing reaction media and purification systems. For instance, its solubility in ethyl acetate is a key property leveraged during its synthesis for extraction from aqueous layers.[1][7]

Acidity/Basicity

| Property | Value | Source(s) |

| pKa | 13.16 ± 0.10 (Predicted) | [2] |

The predicted pKa value likely corresponds to the hydroxyl proton, indicating it is weakly acidic, similar to a typical alcohol.[2] The amino group and pyridine nitrogen, conversely, are basic. This amphoteric nature is important, as it means the compound's charge state and solubility in aqueous media will be highly dependent on pH.

Spectroscopic Signature: Verifying Molecular Structure

While specific spectral data is proprietary to suppliers, a foundational understanding of what to expect is crucial for identity confirmation. For definitive analysis, researchers must refer to the Certificate of Analysis for their specific lot.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad singlet for the -CH₂OH methylene protons, a broad singlet for the -NH₂ amine protons (which may exchange with D₂O), and a signal for the -OH hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 2,3,5-substitution pattern.

-

IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key expected absorptions include N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹), and C=C/C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region). Comparing the spectrum to that of related structures, like 2-aminopyridine, can aid in assignment.[9][10]

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust methodologies. The following protocols outline standard procedures for verifying the key physical properties of this compound.

Protocol: Melting Point Determination via Digital Apparatus

This protocol ensures an accurate and reproducible melting point measurement, a key indicator of purity.

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20°C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, setting a slow ramp rate (1-2°C/min) starting from ~15°C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This method provides a systematic way to confirm the compound's solubility profile.

-

Preparation: Add approximately 10-20 mg of the compound to each of three separate, labeled test tubes.

-

Solvent Addition: To the first tube, add 1 mL of methanol. To the second, add 1 mL of ethyl acetate. To the third, add 1 mL of deionized water.

-

Observation: Agitate each tube vigorously for 30 seconds at room temperature.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility. Note any changes upon cooling.

Stability and Storage: Preserving Integrity

Proper storage is paramount to ensure the compound's stability and prevent degradation over time.

-

Recommended Storage: Store under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2–8 °C).[2][4]

Authoritative Grounding: The requirement for an inert atmosphere suggests potential sensitivity to oxidation. The amino group on an electron-rich pyridine ring can be susceptible to air oxidation, which often leads to coloration and the formation of impurities. Refrigeration slows down the rate of any potential degradation pathways. The compound should be kept in a tightly sealed container to protect it from moisture, given the hygroscopic nature of many amine and alcohol-containing compounds.

Caption: Impact of Physical Properties on Drug Development.

Conclusion

The physical properties of this compound—from its melting point and solubility to its spectroscopic signature—are not isolated data points. They are interconnected characteristics that provide a roadmap for its effective use. For the research scientist, this knowledge informs the design of synthetic routes and purification strategies. For the drug development professional, it underpins the creation of scalable processes and stable formulations. A diligent and well-informed approach to characterizing these fundamental properties is the first and most critical step toward unlocking the full potential of this versatile chemical building block.

References

- Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol.

- Ivy Fine Chemicals. (n.d.). This compound.

- P. N. G. et al. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

- 1. This compound | 335031-01-1 [chemicalbook.com]

- 2. This compound CAS#: 335031-01-1 [m.chemicalbook.com]

- 3. ivychem.com [ivychem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS: 335031-01-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. echemi.com [echemi.com]

- 8. This compound(335031-01-1) 1H NMR spectrum [chemicalbook.com]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: Properties, Synthesis, and Analysis

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it presents a detailed, field-tested protocol for its synthesis and purification, explaining the chemical rationale behind each step. A comprehensive analytical workflow is described for structural verification and purity assessment, ensuring researchers can confidently qualify this intermediate for downstream applications. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for handling this important compound.

Introduction: The Significance of a Versatile Pyridine Scaffold

Substituted pyridines are a cornerstone of modern pharmaceutical development, appearing in the structures of numerous marketed drugs. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds. Among these, this compound serves as a highly versatile intermediate.[1] Its trifunctional nature—an amino group, a bromine atom, and a hydroxymethyl group—offers three distinct points for chemical modification.

The bromine atom is particularly valuable, providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The amino and hydroxymethyl groups offer sites for amidation, alkylation, and esterification, allowing for the construction of diverse molecular architectures. Understanding the precise physicochemical properties of this compound, starting with its molecular weight, is the first and most critical step in its effective utilization.

Physicochemical Properties and Structural Elucidation

The foundational characteristics of a chemical reagent dictate its behavior in reactions and its analytical signature. For this compound, these properties are well-defined.

Molecular Formula and Weight

The empirical formula of the compound is C₆H₇BrN₂O.[2][3][4][5][6] Based on this formula, the calculated molecular weight is 203.04 g/mol .[2][3][5] This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Tabulated Physicochemical Data

A summary of the key properties for this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 335031-01-1 | [1][2][4][5] |

| Molecular Formula | C₆H₇BrN₂O | [2][3][4][5][6] |

| Molecular Weight | 203.04 g/mol | [2][3][5] |

| Exact Mass | 201.974167 Da | [3] |

| Appearance | Yellow to off-white solid | [1][4] |

| Melting Point | 137-140 °C | [7] |

| Boiling Point (Predicted) | 343.5 ± 37.0 °C | [7] |

| Density (Predicted) | 1.766 ± 0.06 g/cm³ | [7] |

| InChI Key | HIVQAWXDBPYNDU-UHFFFAOYSA-N | [2][4] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [5][7] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine. The following protocol is a robust method adapted from established procedures.[1]

Rationale for Synthesis Strategy

The choice of starting material, 2-amino-3-(hydroxymethyl)pyridine, is strategic. The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions. In the pyridine ring, this corresponds to the 3- and 5-positions. The 5-position is sterically more accessible and electronically favored, leading to regioselective bromination at this site. Acetic acid serves as a polar protic solvent that can solubilize the starting material and the bromine, facilitating the reaction.

Detailed Synthesis Workflow

Caption: Workflow for Synthesis and Purification.

Step-by-Step Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in glacial acetic acid.

-

Bromination: At room temperature, add bromine (1.2 eq) dropwise to the solution over a period of 1 hour. Causality: This slow addition is critical to control the exothermic reaction and prevent over-bromination or side reactions.

-

Reaction: Stir the resulting mixture overnight at room temperature to ensure the reaction proceeds to completion.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

-

Neutralization and Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of potassium carbonate. Causality: Potassium carbonate neutralizes the excess acetic acid and hydrobromic acid formed during the reaction, allowing the free base product to be extracted into the organic layer.

-

Aqueous Extraction: Separate the aqueous layer and extract it twice more with ethyl acetate to maximize product recovery.

-

Washing: Combine all organic phases and wash with a saturated solution of sodium chloride (brine). Causality: The brine wash helps to remove residual water and inorganic salts from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Triturate the resulting residue with pentane. Causality: Trituration with a non-polar solvent like pentane helps to precipitate the polar product as a solid while washing away non-polar impurities, yielding the final product. Filter the solid to obtain this compound.[1]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Analytical Workflow Overview

A logical workflow ensures comprehensive characterization, starting with identity confirmation and moving to purity assessment.

Caption: Logical workflow for analytical characterization.

Key Analytical Techniques

-

Mass Spectrometry (MS): This is the most direct method to verify the molecular weight.

-

Protocol: Prepare a dilute solution of the sample in methanol. Use electrospray ionization (ESI) in positive ion mode.

-

Expected Result: The primary observation should be the molecular ion peak [M+H]⁺ at m/z 204.0. A crucial confirmatory signal is the isotopic pattern characteristic of a single bromine atom: two peaks of nearly equal intensity at m/z 204.0 and 206.0, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural fingerprint of the molecule.

-

Protocol: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. Acquire ¹H and ¹³C spectra.

-

Expected ¹H NMR Signals: One would expect to see distinct signals for the two aromatic protons on the pyridine ring, a signal for the CH₂ group of the hydroxymethyl moiety, a broad signal for the OH proton, and another broad signal for the NH₂ protons.

-

Expected ¹³C NMR Signals: Six distinct signals corresponding to the six carbon atoms in the molecule are expected.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound.

-

Protocol: A reverse-phase method using a C18 column is typically effective.[8] A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is common. Detection is performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

Expected Result: A pure sample will show a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Purity levels of >98% are common for well-purified materials.[4]

-

Applications in Drug Discovery

This compound is not an end-product but a valuable starting point for more complex molecules. It is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors, which are crucial in cancer therapy.[9] The strategic placement of its functional groups allows for the systematic exploration of chemical space around the pyridine core, a common strategy in lead optimization campaigns.

Conclusion

This guide has established the fundamental molecular weight of this compound as 203.04 g/mol and framed this property within a broader context of its synthesis and characterization.[2][3][5] The provided protocols for synthesis and analysis are designed to be robust and reproducible, empowering researchers to produce and validate this key intermediate with a high degree of confidence. Adherence to this comprehensive approach ensures the quality and integrity of the material, which is paramount for its successful application in research and development.

References

- Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol | CAS No : 335031-01-1.

- AbacipharmTech. (n.d.). This compound.

- 2A Biotech. (n.d.). This compound.

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology.

Sources

- 1. This compound | 335031-01-1 [chemicalbook.com]

- 2. This compound | CAS: 335031-01-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. This compound CAS#: 335031-01-1 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijssst.info [ijssst.info]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Foreword: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the very bedrock of scientific integrity and therapeutic innovation. The molecule at the center of this guide, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, represents a class of highly functionalized heterocyclic compounds that are of significant interest in medicinal chemistry. Its structural nuances, a tapestry of aromaticity, halogenation, and reactive functional groups, demand a multi-faceted analytical approach for unequivocal elucidation. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive, field-proven methodology for the structural verification of this and similar molecules. We will delve into the "why" behind the "how," grounding every experimental choice in the fundamental principles of analytical chemistry and spectroscopic science.

Foundational Analysis: Synthesis and Preliminary Characterization

The journey to structure elucidation begins with the synthesis of the target compound. This compound is typically synthesized from 2-amino-3-(hydroxymethyl)pyridine via electrophilic bromination.[1] A common procedure involves the dropwise addition of bromine in acetic acid to a solution of the starting material.[1]

A successful synthesis is provisionally confirmed by monitoring the reaction with thin-layer chromatography (TLC) and obtaining a melting point of the purified product. The reported melting point for this compound is in the range of 137-140°C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | 137-140°C | [2] |

The Core Analytical Workflow: A Symphony of Spectroscopic Techniques

The definitive structural elucidation of this compound relies on the synergistic application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and indispensable piece of the structural puzzle.

Figure 1: A flowchart illustrating the integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from similar compounds, we can predict the following signals:

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.8 | Doublet | 1H | Aromatic proton deshielded by the adjacent nitrogen and bromine. |

| H-6 | ~8.1 | Doublet | 1H | Aromatic proton most deshielded due to its proximity to the electronegative nitrogen. |

| -NH₂ | ~5.0-6.0 | Broad Singlet | 2H | Labile protons of the amino group; chemical shift is concentration and solvent dependent. |

| -CH₂- | ~4.5 | Singlet | 2H | Methylene protons adjacent to a hydroxyl group and the aromatic ring. |

| -OH | ~4.0-5.0 | Broad Singlet | 1H | Labile proton of the hydroxyl group; chemical shift is concentration and solvent dependent. |

Rationale for Predictions: The chemical shifts of aromatic protons in pyridine derivatives are well-documented. Protons in the ortho and para positions to the nitrogen atom are typically deshielded and appear at higher chemical shifts.[5] The presence of an electron-withdrawing bromine atom at the 5-position will further deshield the adjacent protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158 | Carbon bearing the amino group, significantly deshielded. |

| C-3 | ~125 | Carbon bearing the hydroxymethyl group. |

| C-4 | ~140 | Aromatic carbon deshielded by the adjacent nitrogen. |

| C-5 | ~110 | Carbon bearing the bromine atom, shielded by the halogen. |

| C-6 | ~150 | Aromatic carbon most deshielded due to its proximity to the nitrogen. |

| -CH₂- | ~60 | Aliphatic carbon of the hydroxymethyl group. |

Rationale for Predictions: The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The electronegative nitrogen atom has a strong deshielding effect on the adjacent carbon atoms (C-2 and C-6).[5]

2D NMR Spectroscopy: Connecting the Dots

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the coupling between the H-4 and H-6 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the different fragments of the molecule. For instance, correlations between the methylene protons and the C-3 and C-4 carbons would confirm the position of the hydroxymethyl group.

Figure 2: A diagram illustrating key predicted HMBC correlations for this compound.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural features.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Table 4: Predicted Key Ions in the EI-Mass Spectrum of this compound

| m/z | Ion | Comments |

| 202/204 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6] |

| 171/173 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 123 | [M - Br]⁺ | Loss of the bromine atom. |

| 94 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |

Experimental Protocol for EI-MS:

-

Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).

-

Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Collect the X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The crystal structure of the related compound, 2-Amino-5-bromopyridine, has been reported and can serve as a useful reference for predicting the packing and hydrogen bonding interactions in the crystal lattice of this compound.[7]

Data Integration and Structure Confirmation: A Holistic Approach

The true power of this multi-technique approach lies in the integration of all the data to build a self-validating and irrefutable structural assignment.

Figure 3: A diagram representing the convergence of data from multiple analytical techniques to confirm the structure of this compound.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the functional groups. The 2D NMR experiments, particularly HMBC, are crucial for piecing together the different parts of the molecule. Mass spectrometry confirms the molecular weight and elemental composition (especially the presence of bromine) and provides additional structural clues through its fragmentation pattern. Finally, X-ray crystallography provides the definitive and highly accurate three-dimensional structure, confirming the assignments made by NMR and MS.

Conclusion: Beyond Elucidation - The Path to Application

The rigorous and systematic approach to structure elucidation detailed in this guide ensures the highest level of confidence in the identity and purity of this compound. This confidence is paramount as the compound progresses into further research and development, whether it be in the exploration of its biological activity, its use as a key intermediate in the synthesis of more complex molecules, or its application in materials science. By embracing a holistic analytical strategy, researchers can build a solid foundation of data upon which to base their future discoveries.

References

- 2-Amino-5-bromo-3-methylpyridine - SpectraBase. (n.d.).

- 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (n.d.).

- Chemistry LibreTexts. (2021, August 15). Organic Compounds Containing Halogen Atoms.

- Szafran, M., & Brzezinski, B. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 44, 1951-1960.

- 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. (n.d.).

Sources

- 1. This compound | 335031-01-1 [chemicalbook.com]

- 2. This compound CAS#: 335031-01-1 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(335031-01-1) 1H NMR spectrum [chemicalbook.com]

A Spectroscopic Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Key Pharmaceutical Intermediate

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, with the CAS Number 335031-01-1, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural motifs, featuring an aminopyridine core, a bromine substituent, and a hydroxymethyl group, make it a versatile building block for the synthesis of complex molecular architectures. The precise arrangement of these functional groups allows for targeted modifications and the introduction of diverse pharmacophores, rendering it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As Senior Application Scientists, we recognize that a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, assessing its purity, and ensuring the reproducibility of synthetic protocols. The data and interpretations presented herein are grounded in fundamental spectroscopic principles and are designed to be a reliable reference for researchers and professionals in the field.

Molecular Structure and Properties

-

Chemical Name: (2-Amino-5-bromopyridin-3-yl)methanol

-

Molecular Weight: 203.04 g/mol [2]

-

Appearance: Off-white to yellow solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 |

| ~7.55 | d | 1H | H-4 |

| ~6.10 | s (br) | 2H | -NH₂ |

| ~5.20 | t | 1H | -OH |

| ~4.40 | d | 2H | -CH₂- |

Interpretation and Causality:

-

Aromatic Protons (H-6 and H-4): The two protons on the pyridine ring appear as doublets in the aromatic region. The H-6 proton is deshielded and appears at a higher chemical shift (~7.95 ppm) due to its position adjacent to the electronegative nitrogen atom and the bromine atom. The H-4 proton is located between the amino and hydroxymethyl groups and resonates at a slightly lower chemical shift (~7.55 ppm). The coupling between these two protons would result in a doublet for each signal.

-

Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet around 6.10 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Hydroxyl Proton (-OH): The hydroxyl proton of the hydroxymethyl group gives rise to a triplet at approximately 5.20 ppm due to coupling with the adjacent methylene protons.

-

Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are diastereotopic and couple with the hydroxyl proton, resulting in a doublet at around 4.40 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-2 |

| ~149.0 | C-6 |

| ~140.0 | C-4 |

| ~125.0 | C-3 |

| ~105.0 | C-5 |

| ~60.0 | -CH₂- |

Interpretation and Causality:

-

Aromatic Carbons: The carbon atom C-2, directly attached to the amino group, is significantly deshielded and appears at the lowest field (~158.0 ppm). The C-6 and C-4 carbons resonate at ~149.0 ppm and ~140.0 ppm, respectively. The carbon atom C-5, bearing the bromine atom, is found at a higher field (~105.0 ppm) due to the heavy atom effect of bromine. The C-3 carbon, attached to the hydroxymethyl group, is observed around 125.0 ppm.

-

Aliphatic Carbon: The carbon of the hydroxymethyl group (-CH₂-) appears in the aliphatic region, typically around 60.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional moieties.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1500 - 1400 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1050 - 1000 | Strong | C-O stretching |

| ~600 | Medium | C-Br stretching |

Interpretation and Causality:

-

O-H and N-H Stretching: The broad and strong absorption in the 3450-3300 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups, which are involved in hydrogen bonding.

-

Aromatic C-H Stretching: The medium intensity bands between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the pyridine ring.

-

N-H Bending: The strong absorption around 1620-1580 cm⁻¹ corresponds to the scissoring (bending) vibration of the primary amino group.

-

Aromatic Ring Vibrations: The absorptions in the 1500-1400 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-O Stretching: A strong band in the 1050-1000 cm⁻¹ range is assigned to the C-O stretching vibration of the primary alcohol.

-

C-Br Stretching: The presence of the bromine atom is confirmed by a medium intensity band around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structure.

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | High | [M]⁺ (Molecular Ion) |

| 173/175 | Medium | [M - CH₂OH]⁺ |

| 123 | Medium | [M - Br]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a bromine atom. There will be two peaks of nearly equal intensity at m/z 202 (for ⁷⁹Br) and m/z 204 (for ⁸¹Br), confirming the molecular formula C₆H₇BrN₂O.

-

Key Fragmentation: A common fragmentation pathway involves the loss of the hydroxymethyl radical (-•CH₂OH), resulting in a fragment ion with an m/z of 173/175. Another significant fragmentation is the loss of the bromine radical (-•Br), leading to a fragment at m/z 123.

Proposed Fragmentation Pathway

Sources

Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

An In-depth Technical Guide to the

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a bromine atom, and a hydroxymethyl substituent, offers a versatile platform for the synthesis of a diverse array of complex molecules. These functionalities allow for selective and sequential chemical modifications, making it an invaluable building block in the creation of novel therapeutic agents. This guide provides a comprehensive overview of the most reliable and efficient synthetic routes to this key intermediate, with a focus on the underlying chemical principles and practical considerations for laboratory-scale and potential scale-up production.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. This guide will focus on two primary, well-established methods:

-

Direct Bromination of a Precursor: This approach involves the regioselective bromination of a pre-functionalized pyridine ring.

-

Functional Group Interconversion: This strategy relies on the transformation of existing functional groups on a pre-brominated pyridine core.

Method 1: Direct Electrophilic Bromination of 2-Amino-3-(hydroxymethyl)pyridine

This is arguably the most direct and widely cited method for the preparation of the title compound. The strategy hinges on the electrophilic aromatic substitution of 2-amino-3-(hydroxymethyl)pyridine.[1] The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. The inherent steric hindrance at the 3-position, coupled with the electronic influence of the hydroxymethyl group, favors bromination at the 5-position.

Causality Behind Experimental Choices

-

Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.[1] Its reactivity can be modulated by the choice of solvent. Acetic acid is often employed as it serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.[1]

-

Reaction Conditions: The reaction is typically carried out at room temperature to control the exothermicity and minimize the formation of polybrominated byproducts.[1] An overnight reaction time ensures the completion of the bromination.[1]

-

Work-up Procedure: A crucial step is the neutralization of the acetic acid and any excess bromine. A saturated solution of potassium carbonate is used to basify the reaction mixture, which also facilitates the extraction of the product into an organic solvent like ethyl acetate.[1] The subsequent wash with a saturated sodium chloride solution (brine) aids in the removal of residual water from the organic phase.[1]

Experimental Protocol

A detailed, step-by-step methodology for this key experiment is as follows:

-

In a well-ventilated fume hood, dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL) in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.[1]

-

Slowly add bromine (8.4 mL, 189.4 mmol) dropwise to the solution over a period of 1 hour at room temperature.[1]

-

Stir the reaction mixture overnight at room temperature.[1]

-

Remove the acetic acid under reduced pressure using a rotary evaporator.[1]

-

Partition the residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).[1]

-

Separate the aqueous layer and extract it with ethyl acetate (2 x 200 mL).[1]

-

Combine the organic phases and wash with a saturated solution of sodium chloride (200 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.[1]

-

Triturate the residue with pentane to afford the title product as a yellow solid (27.0 g, 84% yield).[1]

Visualizing the Workflow

Caption: Two-Step Synthesis via Aldehyde Reduction.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-3-(hydroxymethyl)pyridine | C₆H₈N₂O | 124.14 | - | - |

| This compound | C₆H₇BrN₂O | 203.04 | Yellow solid [1] | - |

| 2-Amino-5-bromonicotinaldehyde | C₆H₅BrN₂O | 201.02 | Brown solid [2][3] | 167-169 [3] |

Conclusion

The synthesis of this compound is a well-documented process with multiple effective routes. The direct bromination of 2-amino-3-(hydroxymethyl)pyridine offers a straightforward and high-yielding approach. Alternatively, the reduction of 2-amino-5-bromonicotinaldehyde provides a reliable pathway, particularly when the aldehyde precursor is readily accessible. The choice of synthetic strategy will ultimately be guided by factors such as starting material availability, cost, and desired scale of production. Both methods presented in this guide are robust and have been validated in the scientific literature, providing researchers and drug development professionals with dependable protocols for obtaining this crucial synthetic intermediate.

References

- Google Patents. (2021). CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine.

Sources

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Authored by a Senior Application Scientist

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, with CAS Number 335031-01-1, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2][3][4] Its unique trifunctionalized pyridine scaffold, featuring an amino group, a bromine atom, and a hydroxymethyl group, makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides a detailed examination of the primary synthetic pathways to this compound, with a core focus on the selection and rationale of starting materials, reaction mechanisms, and process optimization. We will explore the most direct and industrially relevant synthetic routes, offering field-proven insights for researchers and drug development professionals.

Part 1: The Principal Synthetic Pathway: Electrophilic Bromination

The most direct and widely adopted method for synthesizing this compound involves the regioselective bromination of its immediate precursor, 2-Amino-3-(hydroxymethyl)pyridine. This approach is favored due to its high efficiency and straightforward execution.

Causality Behind Experimental Choices

The pyridine ring is an electron-deficient system, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the activating amino (-NH₂) group at the 2-position significantly enhances the electron density of the ring, directing electrophiles to the ortho and para positions (positions 3 and 5). The hydroxymethyl group at the 3-position provides some steric hindrance, but the electronic activation from the amino group is the dominant factor, making the 5-position the primary site for electrophilic attack.

-

Choice of Brominating Agent: Elemental bromine (Br₂) is a potent and effective brominating agent for this activated system.

-

Choice of Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable to the oxidative conditions of the reaction.[5][6] It also helps to moderate the reactivity of the bromine.

-

Reaction Control: The dropwise addition of bromine at room temperature is a critical control measure. This technique prevents a rapid, exothermic reaction and minimizes the formation of over-brominated byproducts, such as 2-amino-3,5-dibromopyridine.[5][6][7]

Workflow Diagram: Principal Synthetic Route

Caption: Direct bromination of the key precursor.

Quantitative Data Summary: Principal Synthesis

| Parameter | Value / Condition | Rationale & Citation |

| Starting Material | 2-Amino-3-(hydroxymethyl)pyridine | Precursor with activating -NH₂ group for regioselective bromination. |

| Reagent | Bromine (Br₂) | Effective electrophile for activated pyridine systems.[5][6] |

| Solvent | Acetic Acid | Polar protic solvent that facilitates the reaction and controls reactivity.[5][6] |

| Temperature | Room Temperature | Sufficient for reaction; avoids thermal decomposition and side reactions.[5] |

| Yield | ~84% | High conversion efficiency is characteristic of this direct route.[5][6] |

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL).[5][6]

-

Reagent Addition: At room temperature, add a solution of bromine (8.4 mL, 189.4 mmol) dropwise to the stirred solution over a period of 1 hour.[5] The slow addition is crucial to maintain control over the reaction's exothermicity.

-

Reaction: Stir the resulting mixture overnight at room temperature to ensure the reaction proceeds to completion.

-

Workup & Isolation: a. Concentrate the reaction mixture to dryness under reduced pressure. b. Partition the residue between a saturated aqueous solution of potassium carbonate (300 mL) to neutralize the acetic acid and ethyl acetate (200 mL) to extract the product.[5][6] c. Separate the aqueous layer and perform two additional extractions with ethyl acetate (2 x 200 mL). d. Combine the organic phases and wash with a saturated solution of sodium chloride (200 mL) to remove residual water and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Purification: Triturate the resulting solid residue in pentane to remove non-polar impurities. Filter the solid to obtain the final product, this compound, as a yellow solid (27.0 g, 84% yield).[5][6]

Part 2: Synthesis of the Key Starting Material: 2-Amino-3-(hydroxymethyl)pyridine

The viability of the principal synthetic route is contingent upon the availability of its starting material, 2-Amino-3-(hydroxymethyl)pyridine. A robust and high-yielding synthesis for this precursor starts from 2-aminopyridine-3-carboxylic acid (2-aminonicotinic acid).

Causality Behind Experimental Choices

The core transformation is the reduction of a carboxylic acid to a primary alcohol. This requires a potent reducing agent.

-

Choice of Starting Material: 2-aminopyridine-3-carboxylic acid is a commercially available and logical precursor, containing the required amino group and a carboxyl group at the correct position for reduction.

-

Choice of Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is an excellent choice for this reduction. It is a powerful hydride donor, capable of efficiently reducing carboxylic acids, and is often more soluble in organic solvents like THF than lithium aluminum hydride (LiAlH₄), simplifying the reaction setup.

-

Anhydrous & Anaerobic Conditions: Hydride reducing agents like Red-Al® react violently with water and can be deactivated by oxygen. Therefore, maintaining a strictly anhydrous and anaerobic (e.g., under nitrogen or argon) environment is paramount for safety and to achieve a high yield.[8]

-

Temperature Control: The initial addition of the reducing agent is performed at a low temperature (below 10 °C) to manage the highly exothermic reaction between the hydride and the acidic proton of the carboxylic acid, as well as the subsequent reduction.[8]

Workflow Diagram: Overall Two-Step Synthesis

Caption: Two-step synthesis from 2-aminonicotinic acid.

Quantitative Data Summary: Precursor Synthesis

| Parameter | Value / Condition | Rationale & Citation |

| Starting Material | 2-Aminopyridine-3-carboxylic acid | Readily available precursor with the correct scaffold. |

| Reagent | Red-Al® (70% solution in toluene) | Powerful and soluble reducing agent for carboxylic acids.[8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent, ideal for hydride reductions.[8] |

| Temperature | < 10 °C (addition), then RT | Controls initial exotherm, then allows reaction to complete.[8] |

| Yield | ~85% | Demonstrates the high efficiency of the reduction.[8] |

Detailed Experimental Protocol: Synthesis of 2-Amino-3-(hydroxymethyl)pyridine

-

Reaction Setup: Under anhydrous and anaerobic conditions (e.g., a nitrogen atmosphere), add anhydrous tetrahydrofuran (150 mL) to a 1L three-necked flask.

-

Addition of Starting Material: Add 2-aminopyridine-3-carboxylic acid (50 g) to the flask with stirring.[8]

-

Reduction: Cool the mixture in an ice-salt bath to maintain a temperature below 10 °C. Dropwise, add a 70% toluene solution of Red-Al® (209 g).[8]

-

Reaction: After the addition is complete, remove the ice-salt bath and allow the mixture to warm to room temperature. Continue stirring for 14-16 hours.

-

Quenching & Isolation: a. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. b. Filter the resulting mixture. Wash the filter cake thoroughly with tetrahydrofuran. c. Combine the mother liquor and the washings. Dry the combined solution over magnesium sulfate. d. Filter to remove the drying agent and concentrate the filtrate by rotary evaporation to yield the product (38.2 g, 85% yield).[8]

Part 3: Analysis of Alternative Starting Materials

While the two-step process described above is highly efficient, an analysis of alternative starting materials is crucial for a comprehensive understanding and for contexts where precursors may be constrained.

Logical Relationship of Potential Starting Materials

Caption: Relationship between potential synthetic precursors.

-

2-Aminopyridine: As the most fundamental precursor, 2-aminopyridine could theoretically be used.[7][9][10][11] However, this would require a multi-step sequence. One path would be to first brominate 2-aminopyridine to get 2-amino-5-bromopyridine, a well-documented reaction.[7] The subsequent challenge would be the selective introduction of a hydroxymethyl group at the 3-position, a process that is significantly more complex and lower-yielding than the preferred route of brominating a pre-existing alcohol.

-

2-Amino-3-hydroxypyridine: This compound, which has a hydroxyl group directly on the ring, is a different isomer.[12] It can be brominated to give 2-amino-5-bromo-3-hydroxypyridine.[13][14][15] This highlights the critical importance of selecting the correct starting isomer—the 3-(hydroxymethyl) vs. the 3-hydroxy—to obtain the desired final product.

-

2-Amino-3,5-dihalogenopyridines: It is possible to synthesize 2-amino-3-hydroxy-5-bromopyridine via selective hydrolysis of a 2-amino-3,5-dihalogenopyridine.[16] However, this pathway leads to the 3-hydroxy derivative, not the 3-(hydroxymethyl) target, and is therefore not a direct route to the compound of interest.

The analysis confirms that the most logical and efficient pathway is the reduction of 2-aminonicotinic acid followed by the direct bromination of the resulting alcohol. This route minimizes complex functional group interconversions on the pyridine ring, leading to higher overall yields and purity.

References

- Preparation method of 2-amino-3-hydroxymethylpyridine.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.ijssst.info. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine.

- 2,3-diaminopyridine.Organic Syntheses Procedure. [Link]

- Synthesis of 2-amino-3-hydroxy-5-bromopyridine.PrepChem.com. [Link]

- Supplementary Information Synthetic routes to compounds 5 and 10-19.The Royal Society of Chemistry. [Link]

- Synthesis of 2-amino-5-bromo-3-pyridinol.PrepChem.com. [Link]

- This compound.AbacipharmTech. [Link]

- Synthesis of 2-Amino-5-bromopyridine.

- This compound [CAS: 335031-01-1].Ivy Fine Chemicals. [Link]

- Process for the production of 2-amino-3-hydroxypyridine derivatives.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS: 335031-01-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound | 335031-01-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]

- 9. ijssst.info [ijssst.info]

- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Synthetic Derivatization of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Trifunctional Scaffold for Drug Discovery

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Scaffolds that offer multiple, orthogonally reactive functional groups provide a powerful platform for the rapid generation of diverse chemical libraries. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is an exemplar of such a scaffold.[1][2][3] This molecule, a stable, solid compound, serves as a versatile starting material for constructing complex molecular architectures.[1][4] Its utility is rooted in the distinct reactivity of its three key functional groups: a nucleophilic C2-amino group, a C5-bromine atom primed for transition metal-catalyzed cross-coupling, and a primary C3-hydroxymethyl group amenable to oxidation and substitution.

This guide provides an in-depth exploration of the derivatization potential of this trifunctional pyridine. Moving beyond a simple recitation of reactions, we will delve into the chemical rationale behind strategic modifications at each site, present field-proven experimental protocols, and illustrate how these transformations can be integrated to build molecules of significant pharmaceutical interest.[5][6][7]

Chapter 1: Reactivity Analysis of the Core Scaffold

The synthetic potential of this compound stems from the unique electronic environment of the pyridine ring, modulated by its three substituents. The C2-amino group is a strong electron-donating group, activating the ring system. The C5-bromo atom serves as an excellent leaving group in cross-coupling reactions, a cornerstone of modern synthetic chemistry.[8][9] The C3-hydroxymethyl group provides a handle for oxidation or conversion into other functionalities. A synthetic strategy often begins by identifying the most robust and versatile of these handles, which is typically the C5-bromo position.

Figure 1: Key reactive sites on the core scaffold.

Chapter 2: The C5-Bromo Position: A Gateway to Biaryl and Heteroaryl Structures

The carbon-bromine bond at the C5 position is arguably the most versatile functional group on the scaffold. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which form carbon-carbon and carbon-nitrogen bonds with exceptional reliability and functional group tolerance.[7][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a foundational tool in drug discovery for creating biaryl structures.[8][9][10] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] For a substrate like 2-amino-5-bromopyridine, the choice of catalyst, ligand, and base is critical to avoid side reactions or catalyst inhibition by the amino group.[8]

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related 5-bromopyridine substrates, providing a validated starting point for optimization.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90-100 | 75-95% | [8] |

| Pd₂(dba)₃ / Ligand | K₂CO₃ | Toluene or Dioxane | 85-110 | 80-98% | [11][12] |

| PdCl₂(dppf) | Cs₂CO₃ | DMF or Dioxane | 80-120 | 70-90% | [12] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for similar substrates.[8][10]

-

Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

-

Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe.[8]

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90-110 °C). Reaction progress can be monitored by TLC or LC-MS. Conventional heating may take 8-24 hours, while microwave irradiation can reduce this to 10-30 minutes.[8]

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[13][14][15] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6] The mechanism involves an oxidative addition, coordination and deprotonation of the amine, and a final reductive elimination step.[13][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from methodologies developed for structurally similar aminopyridines.[13]

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or XPhos, 4-6 mol%).

-

Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.[13] Concentrate the filtrate and purify the crude product by silica gel chromatography.

Chapter 3: Modifications of the C2-Amino Group

The C2-amino group is a versatile nucleophile and can also direct further functionalization of the pyridine ring.[16]

-

N-Acylation and N-Sulfonylation: Standard reactions with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily form stable amides and sulfonamides. This modification can be used to modulate the electronic properties of the scaffold or to introduce new pharmacophoric elements. A derivative formed through N-acetylation has been reported as a precursor for further coupling reactions.[12]

-

Advanced Transformations: While more complex, the amino group can undergo diazotization with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, although conditions must be carefully controlled for heterocyclic systems.

Chapter 4: Transformations of the C3-Hydroxymethyl Group

The primary alcohol at the C3 position offers a straightforward handle for oxidation or substitution.

-

Oxidation: The hydroxymethyl group can be selectively oxidized.

-

To Aldehyde: Use of mild oxidizing agents such as manganese dioxide (MnO₂) in a solvent like dichloromethane (DCM) or chloroform will typically yield the corresponding 2-amino-5-bromo-pyridine-3-carbaldehyde without over-oxidation or affecting the other functional groups.

-

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can achieve oxidation to the carboxylic acid, 2-amino-5-bromonicotinic acid. The choice of oxidant is critical to ensure compatibility with the amino and bromo groups.

-

-